molecular formula C10H9ClF3NO3 B14044528 1-(3-Chloropropyl)-2-nitro-3-(trifluoromethoxy)benzene

1-(3-Chloropropyl)-2-nitro-3-(trifluoromethoxy)benzene

Katalognummer: B14044528
Molekulargewicht: 283.63 g/mol
InChI-Schlüssel: HQKKMFLWFDANKN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3-Chloropropyl)-2-nitro-3-(trifluoromethoxy)benzene is an organic compound with the molecular formula C10H9ClF3NO3 This compound is characterized by the presence of a chloropropyl group, a nitro group, and a trifluoromethoxy group attached to a benzene ring

Vorbereitungsmethoden

The synthesis of 1-(3-Chloropropyl)-2-nitro-3-(trifluoromethoxy)benzene typically involves multiple steps. One common method includes the nitration of 3-(trifluoromethoxy)benzene followed by the introduction of the chloropropyl group through a substitution reaction. The reaction conditions often involve the use of strong acids and bases, as well as specific temperature and pressure controls to ensure the desired product is obtained with high yield and purity.

Analyse Chemischer Reaktionen

1-(3-Chloropropyl)-2-nitro-3-(trifluoromethoxy)benzene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The chloropropyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles. Common reagents used in these reactions include hydrogen gas, catalysts like palladium or platinum, and nucleophiles such as amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

1-(3-Chloropropyl)-2-nitro-3-(trifluoromethoxy)benzene has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of biochemical pathways and interactions due to its unique functional groups.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 1-(3-Chloropropyl)-2-nitro-3-(trifluoromethoxy)benzene involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the chloropropyl group can undergo substitution reactions. The trifluoromethoxy group can influence the compound’s electronic properties, affecting its reactivity and interactions with other molecules.

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 1-(3-Chloropropyl)-2-nitro-3-(trifluoromethoxy)benzene include:

    1-(3-Chloropropyl)-2-nitrobenzene: Lacks the trifluoromethoxy group, resulting in different electronic properties and reactivity.

    1-(3-Chloropropyl)-3-nitrobenzene: The position of the nitro group is different, affecting the compound’s reactivity and interactions.

    1-(3-Chloropropyl)-2-nitro-4-(trifluoromethoxy)benzene: The position of the trifluoromethoxy group is different, influencing the compound’s properties. The uniqueness of this compound lies in the specific arrangement of its functional groups, which imparts distinct chemical and physical properties.

Eigenschaften

Molekularformel

C10H9ClF3NO3

Molekulargewicht

283.63 g/mol

IUPAC-Name

1-(3-chloropropyl)-2-nitro-3-(trifluoromethoxy)benzene

InChI

InChI=1S/C10H9ClF3NO3/c11-6-2-4-7-3-1-5-8(9(7)15(16)17)18-10(12,13)14/h1,3,5H,2,4,6H2

InChI-Schlüssel

HQKKMFLWFDANKN-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C(=C1)OC(F)(F)F)[N+](=O)[O-])CCCCl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.